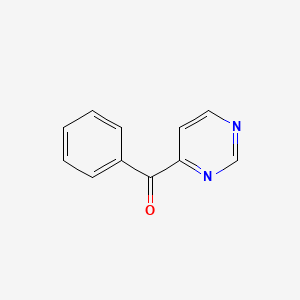

Phenyl(pyrimidin-4-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

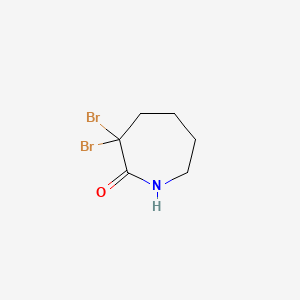

Phenyl(pyrimidin-4-yl)methanone belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of Phenyl(pyrimidin-4-yl)methanone involves the preparation of a representative library of 2-(pyridin-2-yl)pyrimidine derivatives starting from the readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid .Molecular Structure Analysis

The molecular structure of Phenyl(pyrimidin-4-yl)methanone is characterized by a pyrimidine ring attached to a phenyl group . The phenylmethanone ring is almost perpendicular to the pyrimidine ring mean plane .Applications De Recherche Scientifique

Protein Kinase Inhibition

Specific Scientific Field

The specific scientific field for this application is Biochemistry , specifically the study of protein kinases .

Comprehensive Summary of the Application

Phenyl(pyrimidin-4-yl)methanone and its derivatives have been identified as potential inhibitors of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process that is crucial for cellular regulation.

Methods of Application or Experimental Procedures

The compound was prepared from the corresponding ketone precursor . After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .

Results or Outcomes

The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series . This suggests that the shape and structure of the molecule play a significant role in its ability to inhibit protein kinases.

Antiviral Activity

Specific Scientific Field

The specific scientific field for this application is Pharmacology , specifically the study of antiviral agents .

Comprehensive Summary of the Application

Indole derivatives, which include Phenyl(pyrimidin-4-yl)methanone, have been found to possess various biological activities, including antiviral activity .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested against a variety of viruses. The exact procedure can vary depending on the specific virus being targeted .

Results or Outcomes

While the exact results can vary, indole derivatives have generally been found to have significant antiviral activity .

Mechanochromic Luminescent Materials

Specific Scientific Field

The specific scientific field for this application is Materials Science , specifically the study of mechanochromic luminescent materials .

Comprehensive Summary of the Application

Phenyl(pyrimidin-4-yl)methanone and its derivatives have been used in the synthesis of mechanochromic luminescent materials . These materials change their luminescence properties in response to mechanical stimuli, making them useful for applications such as mechanosensors and data recording .

Methods of Application or Experimental Procedures

The compound is synthesized and then used to create a new luminogen. This luminogen is then characterized and its crystal structure and photophysical properties are investigated .

Results or Outcomes

The results showed that the compound exhibits apparent aggregation-induced emission, and polymorphism and mechanochromism properties . This suggests that it could be useful for the development of new mechanochromic luminescent materials .

Safety And Hazards

Propriétés

IUPAC Name |

phenyl(pyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-2-1-3-5-9)10-6-7-12-8-13-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPUSSPWUGUEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218214 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl(pyrimidin-4-yl)methanone | |

CAS RN |

68027-80-5 |

Source

|

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068027805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl-4-pyrimidinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1267138.png)